molecular formula C10H13ClF3N5 B15113846 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B15113846
M. Wt: 295.69 g/mol
InChI Key: DBZWNXBWZFSZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and fluoroethyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions followed by difluoromethylation and fluoroethylation using continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluoroethyl groups enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways .

Properties

Molecular Formula

C10H13ClF3N5

Molecular Weight

295.69 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H12F3N5.ClH/c11-2-4-17-7-8(5-16-17)14-6-9-1-3-15-18(9)10(12)13;/h1,3,5,7,10,14H,2,4,6H2;1H

InChI Key

DBZWNXBWZFSZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)F)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.